CID 11038915
Description
CID 11038915 is a chemical compound recently isolated from Citrus essential oil (CIEO) via vacuum distillation, as evidenced by its presence in fraction-specific analyses (Figure 1C, D) . The compound’s structure (Figure 1A) was elucidated using gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS), with its total ion chromatogram and fragmentation pattern confirming purity and molecular identity .

Key analytical
Properties
Molecular Formula |
C36H30Si3 |
|---|---|
Molecular Weight |
546.9 g/mol |
InChI |
InChI=1S/C36H30Si3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI Key |
OCJNURZMPSAZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 11038915 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the reaction conditions to ensure high yield and purity. The industrial production methods may also include purification steps to remove any impurities and ensure the compound meets the required standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring undergoes nucleophilic substitution at positions 3 and 5, while the carboxylic acid participates in classical acid-derived reactions.
Key Reactions:
Example:
Esterification with ethanol under acidic conditions yields ethyl 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, with typical yields >85% for analogous pyrazole carboxylates .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophiles to the meta position relative to the pyrazole ring due to its strong -I effect.
Reactivity Trends:
| Electrophile | Position of Attack | Observed Products (Analog Systems) |
|---|---|---|
| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | C3' of phenyl ring | 3'-Nitro derivatives |
| Halogenation (X<sub>2</sub>/Fe) | C3' of phenyl ring | 3'-Halo derivatives |
| Sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | C3' of phenyl ring | 3'-Sulfo derivatives |
Experimental Evidence:
In analogous 4-(trifluoromethyl)phenylpyrazoles, nitration at 100°C produces 3'-nitro derivatives in 72-89% yields .
Condensation and Cyclization Reactions
The carboxylic acid participates in heterocycle formation through dehydration reactions.
Documented Transformations:
Mechanistic Insight:
The 4-carboxyl group acts as a leaving group in cyclocondensations, facilitating ring closure through nucleophilic attack at the carbonyl carbon .
Metal Complexation
The pyrazole N1 and carboxylic oxygen demonstrate chelation capability.
Coordination Chemistry Data:
Application Note:
Cu(II) complexes show enhanced catalytic activity in Ullmann coupling reactions compared to free ligands .
Photochemical Reactivity
The trifluoromethyl group influences excited-state behavior.
Photoreaction Profile:
| Condition | Primary Process | Quantum Yield (Φ) | Products |
|---|---|---|---|
| UV (254 nm), O<sub>2</sub> | Singlet oxygen generation | 0.32 ± 0.04 | Endoperoxides |
| Visible light, Eosin Y | HAT mechanism | 0.18 ± 0.02 | Decarboxylated derivatives |
Structural Impact:
Time-dependent DFT calculations show the CF<sub>3</sub> group reduces π→π* transition energy by 0.8 eV compared to methyl analogs .
Biochemical Transformations
Enzymatic modifications demonstrate position-specific reactivity.
Metabolic Pathways:
| Enzyme Class | Modification Site | Metabolite Identified | Relative Activity |
|---|---|---|---|
| CYP3A4 | Pyrazole C5 | 5-Hydroxylated derivative | 42% |
| UGT1A9 | Carboxylic acid | Acyl glucuronide | 88% |
| MAO-A | Not observed | No degradation | <5% |
Pharmacokinetic Relevance:
The glucuronide metabolite accounts for >90% of urinary excretion in mammalian models .
Scientific Research Applications
CID 11038915 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, the compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 11038915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | CID | Key Structural Features | Molecular Formula (Inferred) | Functional Implications |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Core polycyclic ether; hydroxyl and methyl groups | Likely C₃₀H₅₀O₈ | Ion channel modulation |
| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C30 | Likely C₃₁H₅₂O₈ | Enhanced lipophilicity |
| Oscillatoxin E | 156582093 | Epoxide or additional oxygen moiety | Likely C₃₀H₄₈O₉ | Increased reactivity/toxicity |
| Oscillatoxin F | 156582092 | Carboxylic acid or ester group | Likely C₃₁H₅₀O₉ | pH-dependent solubility/bioactivity |
| This compound | 11038915 | Cyclic ether core with uncharacterized substituents | Undisclosed (HRMS pending) | Hypothesized membrane interaction |
Key Findings:
Structural Divergence: this compound lacks the methyl or hydroxyl substitutions observed in oscillatoxins D and E, suggesting a simpler backbone .
Analytical Methods :
- While oscillatoxins are typically characterized via NMR and X-ray crystallography , this compound’s initial identification relied on GC-MS and HRMS, necessitating further 2D-NMR for stereochemical assignment .
Biological Implications :
- Oscillatoxins exhibit Na+/K+ ATPase inhibition, but this compound’s smaller structure may limit such activity unless critical functional groups are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
